Tris(2-(2-ethoxyethoxy)ethyl) borate
Description
Contextual Significance in Modern Chemical Science
The significance of borate (B1201080) esters in contemporary chemical science is multifaceted. These compounds are recognized for their utility as catalysts, reagents in organic synthesis, and as components in the formulation of advanced materials. The fundamental reactivity of borate esters, such as their formation through the condensation of boric acid and alcohols, makes them accessible building blocks in synthetic chemistry. guidechem.com
The incorporation of polyether chains, as seen in Tris(2-(2-ethoxyethoxy)ethyl) borate, introduces a level of complexity and functionality that is of significant interest. The ether linkages can enhance solubility in various organic solvents and can coordinate with metal cations, suggesting potential applications in areas such as polymer science and electrochemistry. For instance, related poly(oxyalkylene) polymers are explored as processing additives for polymers. chemsrc.com
Scope of Academic Inquiry into Polyether Borate Esters
The academic investigation into polyether borate esters, while not extensively focused on the specific ethoxy derivative, provides a framework for understanding the potential of this compound. Research into analogous compounds, such as those with methoxy-terminated ether chains, offers insights into the synthesis, properties, and applications of this class of molecules.
A common synthetic route for borate esters involves the reaction of boric acid with the corresponding alcohol, often in the presence of a dehydrating agent to drive the reaction to completion. guidechem.com For polyether borate esters, this would involve the reaction of boric acid with a poly(alkylene glycol) monoalkyl ether.
The properties of these esters are of considerable interest. For example, their thermal stability and viscosity are important characteristics for potential applications as lubricants or heat transfer fluids. While specific data for this compound is scarce, data for analogous compounds can provide an indication of the expected properties.
Table 1: Representative Physicochemical Properties of a Polyether Borate Ester Analogue
| Property | Value | Source |
| Molecular Formula | C21H45BO12 | lookchem.com |
| Molecular Weight | 500.39 g/mol | lookchem.com |
| Boiling Point | 493.3°C at 760 mmHg | lookchem.com |
| Density | 1.056 g/cm³ | lookchem.com |
| Flash Point | 252.1°C | lookchem.com |
Note: The data in this table is for the closely related compound Tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] borate (CAS No. 30989-05-0) and is presented as representative of the class due to the lack of specific data for this compound.
Research findings on other borate esters highlight their potential as catalysts in organic reactions, such as in the formation of amides. molbase.com The Lewis acidic nature of the boron center can facilitate these transformations. Furthermore, the unique structural and chemical properties of borate esters make them candidates for use in the development of new materials, including polymers and resins. jsc-aviabor.comnist.gov The long polyether chains could, for example, act as internal plasticizers or cross-linking agents.
Properties
CAS No. |
42598-88-9 |
|---|---|
Molecular Formula |
C18H39BO9 |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
tris[2-(2-ethoxyethoxy)ethyl] borate |
InChI |
InChI=1S/C18H39BO9/c1-4-20-7-10-23-13-16-26-19(27-17-14-24-11-8-21-5-2)28-18-15-25-12-9-22-6-3/h4-18H2,1-3H3 |
InChI Key |
KIIAGUXVNQQAHX-UHFFFAOYSA-N |
Canonical SMILES |
B(OCCOCCOCC)(OCCOCCOCC)OCCOCCOCC |
Origin of Product |
United States |
Synthetic Methodologies for Tris 2 2 Ethoxyethoxy Ethyl Borate and Analogues
Esterification Reactions of Boric Acid Derivatives
The most conventional route to borate (B1201080) esters is the direct esterification of a boron acid source with an alcohol. researchgate.net This process is a condensation reaction where water is eliminated. wikipedia.org
Orthoboric acid, commonly known as boric acid (B(OH)₃), is a widely used precursor for the synthesis of orthoborate esters like Tris(2-(2-ethoxyethoxy)ethyl) borate. wikipedia.orgacs.org The synthesis involves the stoichiometric condensation of boric acid with the corresponding alcohol, in this case, 2-(2-ethoxyethoxy)ethanol. wikipedia.org The reaction proceeds by combining three moles of the alcohol with one mole of boric acid, producing the desired triester and three moles of water as a byproduct.
B(OH)₃ + 3 R-OH ⇌ B(OR)₃ + 3 H₂O (where R = CH₂CH₂OCH₂CH₂OC₂H₅)
To drive this reversible reaction toward the product side, the water generated must be continuously removed from the reaction mixture. asianpubs.org A common laboratory and industrial technique to achieve this is azeotropic distillation, often employing a Dean-Stark apparatus. asianpubs.orgpsu.edu An appropriate solvent, such as toluene (B28343) or xylene, is added to the reaction mixture. asianpubs.orgrsc.org Upon heating, the solvent forms an azeotrope with water, which boils and is collected in the Dean-Stark trap, effectively sequestering the water and allowing the reaction to proceed to completion. asianpubs.org
While orthoboric acid is a common and inexpensive starting material, other boron-containing compounds can serve as precursors for borate ester synthesis. researchgate.net These alternatives can offer advantages in terms of reactivity or reaction conditions.
Boric Oxide (B₂O₃): As the anhydride (B1165640) of boric acid, boric oxide can be used in esterification reactions. Its reaction with alcohols also yields the corresponding borate ester. researchgate.net
Boron Trihalides: Reagents such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) are highly reactive electrophilic boron sources that can react with alcohols to form borate esters. wikipedia.org This method, however, produces hydrogen halides as a byproduct, which must be neutralized.
Transesterification: An existing borate ester, such as trimethyl borate or triethyl borate, can be reacted with a different, higher-boiling alcohol like 2-(2-ethoxyethoxy)ethanol. researchgate.netnjit.edu By distilling off the lower-boiling alcohol (methanol or ethanol), the equilibrium is shifted to favor the formation of the desired higher-boiling borate ester, this compound.
Organometallic Routes: For certain applications, particularly the synthesis of unsymmetrical boronic esters, organometallic reagents like Grignard or organolithium compounds can be reacted with borate esters (e.g., trimethyl borate) at low temperatures. wikipedia.orgacs.org This method is generally used for creating carbon-boron bonds rather than the oxygen-boron bonds of this compound.
Alkoxylation and Polyether Chain Introduction Strategies
The synthesis of the polyether alcohol precursor, 2-(2-ethoxyethoxy)ethanol, is a critical step. An alternative synthetic strategy involves the direct alkoxylation of a simpler alcohol in the presence of a boron-containing compound which can act as a catalyst or intermediate. A patented process describes the alkoxylation of primary, secondary, or tertiary alcohols by reacting them with an alkylene oxide, such as ethylene (B1197577) oxide, in the presence of hydrogen fluoride (B91410) and a boron-containing compound. google.com The boron compound, which can be boric acid or a borate ester, facilitates the controlled addition of alkoxy units to build the polyether chain. google.com This method allows for the in-situ formation of the necessary polyether chains required for the final borate ester structure.
Optimization of Reaction Parameters in Borate Ester Synthesis
The efficiency and success of borate ester synthesis are highly dependent on the optimization of various reaction parameters, including temperature, solvent, and the use of catalysts.
Temperature and solvent selection are crucial for controlling reaction rates and ensuring the effective removal of byproducts like water. asianpubs.orgnjit.edu
Temperature: Direct esterification of boric acid typically requires elevated temperatures to proceed at a reasonable rate and to facilitate the azeotropic removal of water. asianpubs.org However, excessively high temperatures (e.g., above 270-300°C) can lead to the decomposition of the borate esters. njit.edu
Solvent: The solvent in azeotropic esterification serves both as the reaction medium and the azeotroping agent. The boiling point of the solvent dictates the maximum reaction temperature under reflux conditions. njit.edu Toluene is frequently used as it effectively forms an azeotrope with water and maintains a reaction temperature of around 110°C. asianpubs.orgpsu.edu Solvents with lower boiling points may not provide a high enough temperature for efficient reaction, while higher-boiling solvents like decalin can be used to achieve higher temperatures (e.g., ~210°C) if required. njit.edu
Table 1: Effects of Solvents on Borate Ester Synthesis
| Solvent | Typical Boiling Point (°C) | Application/Observation | Reference |
|---|---|---|---|
| Toluene | 111 | Commonly used for azeotropic water removal in boric acid esterification. | asianpubs.orgpsu.edursc.org |
| Xylene | ~140 | Used as a higher-boiling alternative to toluene, but can sometimes result in lower reaction temperatures than desired if not managed properly. | njit.edu |
| Decalin | ~190 | Used to achieve higher reaction temperatures (~210°C) for less reactive systems. | njit.edu |
| Dioxane | 101 | Can be used as a solvent for azeotropic water removal. | rsc.org |
| None (Solvent-free) | N/A | Direct thermal reaction is possible but may require higher temperatures and is often less efficient. | nih.gov |
While some borate esterifications can proceed thermally, the use of a catalyst can significantly improve reaction rates and yields. rsc.orgnih.gov
Acid Catalysts: Traditional acid catalysts, such as p-toluene sulfonic acid or even hydrochloric acid, can be used to accelerate ester formation. rsc.orgnjit.edu Boric acid itself has been employed as a chemoselective catalyst for the esterification of α-hydroxy acids. researchgate.netarkat-usa.org
Alkoxide Catalysts: In transesterification reactions, metal alkoxides have proven effective. For instance, magnesium-aluminum ethoxide was shown to be a highly effective catalyst for the transesterification of alkyl borates with methyl esters, whereas other catalysts were much less effective. njit.edu
Borate Esters as Catalysts: Interestingly, borate esters themselves can function as catalysts, particularly in related condensation reactions like amide formation. nih.govnih.gov Studies have shown that borate esters with electron-withdrawing groups on the alcohol moiety, such as tris(2,2,2-trifluoroethyl) borate, are highly effective Lewis acid catalysts. wikipedia.orgnih.gov This suggests that the electronic properties of the alkoxy groups attached to the boron center play a substantial role in its catalytic activity. nih.gov
Table 2: Catalyst Systems Used in Borate Ester Synthesis and Related Reactions
| Catalyst System | Reaction Type | Effectiveness/Observation | Reference |
|---|---|---|---|
| Boric Acid (H₃BO₃) | Esterification (α-hydroxy acids) | Acts as an effective and chemoselective catalyst. | researchgate.netarkat-usa.org |
| p-Toluene Sulfonic Acid | Esterification | Can be used to assist in ester formation, but found less effective than alkoxides in specific transesterification studies. | rsc.orgnjit.edu |
| Magnesium-Aluminum Alkoxides | Transesterification | Reported as a highly effective catalyst system. | njit.edu |
| B(OCH₂CF₃)₃ | Amidation (related condensation) | Highly effective catalyst, demonstrating that electron-withdrawing groups enhance Lewis acidity and catalytic activity. | nih.gov |
| None | Esterification | Direct thermal reaction is possible but often requires high temperatures and may be inefficient. | nih.gov |
Purification and Isolation Techniques for Polyether Borates
The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation techniques. These methods are essential for removing unreacted starting materials, catalysts, byproducts, and other impurities, ultimately yielding a product of high purity suitable for its intended applications, such as in lubricants and brake fluids. sciencemadness.orgborax.com The choice of purification strategy is largely dictated by the physical and chemical properties of the target polyether borate, including its molecular weight, polarity, volatility, and thermal stability.
Commonly employed purification techniques for borate esters, in general, include distillation, chromatography, and recrystallization. wikipedia.org For high-molecular-weight and high-boiling-point compounds like this compound, a combination of these methods is often necessary to achieve the desired level of purity.
Distillation Techniques
Distillation is a fundamental technique for purifying liquid compounds based on differences in their boiling points. wikipedia.org For borate esters with high boiling points, such as this compound, standard atmospheric distillation is often not feasible due to the high temperatures required, which can lead to thermal decomposition.
Vacuum Distillation: To circumvent thermal degradation, vacuum distillation is the preferred method. patsnap.com By reducing the pressure inside the distillation apparatus, the boiling point of the compound is significantly lowered, allowing for distillation at a more moderate temperature. This technique is particularly useful for separating the desired high-boiling polyether borate from more volatile impurities. For instance, in the preparation of polyalcohol ethers, which are precursors to borate esters used in brake fluids, vacuum distillation is employed to separate fractions with different chain lengths. patsnap.com
Azeotropic Distillation: In some cases, borate esters can form azeotropes, which are mixtures with a constant boiling point that cannot be separated by simple distillation. wikipedia.org Azeotropic distillation involves the addition of a third component, an entrainer, to the mixture to form a new, lower-boiling azeotrope with one of the original components, thereby facilitating its removal. wikipedia.org For example, in the purification of trimethyl borate, which forms an azeotrope with methanol, an organic solvent can be introduced to break the azeotrope and allow for the recovery of the pure borate ester. google.comgoogle.com While more commonly applied to lower molecular weight borates, the principles of azeotropic distillation can be adapted for the removal of specific impurities from polyether borate reaction mixtures.
| Distillation Technique | Principle | Application to Polyether Borates | Key Considerations |
| Vacuum Distillation | Lowers the boiling point of the compound by reducing the system pressure. | Primary method for purifying high-boiling polyether borates like this compound. patsnap.com | Requires a stable vacuum source and careful temperature control to prevent bumping and decomposition. |
| Azeotropic Distillation | Breaks azeotropes by introducing an entrainer to form a new, lower-boiling azeotrope. wikipedia.org | Useful for removing specific impurities that form azeotropes with the product or starting materials. google.comgoogle.com | The entrainer must be carefully selected and subsequently removed from the purified product. |
Chromatographic Methods
Chromatography is a powerful separation technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase. columbia.edu The choice of chromatographic method depends on the polarity of the polyether borate and the impurities to be removed.
Normal-Phase Chromatography: In normal-phase chromatography, a polar stationary phase (e.g., silica (B1680970) gel or alumina) is used with a non-polar mobile phase (e.g., hexane, ethyl acetate, or mixtures thereof). columbia.edu This technique is effective for separating compounds based on differences in their polarity. For borate esters, which can sometimes be sensitive to acidic silica gel, neutral alumina (B75360) is often a suitable alternative. researchgate.net However, the purification of arylboronates on conventional silica gel can sometimes be challenging. researchgate.net
Reversed-Phase Chromatography: Reversed-phase chromatography employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., water, methanol, acetonitrile). columbia.eduwaters.com This method is particularly useful for purifying less polar compounds or for separating mixtures with a wide range of polarities. chromatographyonline.comamazonaws.com
Specialized Chromatographic Techniques: For certain boronic esters, specialized techniques have been developed. For example, impregnating silica gel with boric acid has been shown to be effective for the purification of pinacol (B44631) boronic esters by suppressing the loss of the compounds due to over-adsorption on the stationary phase. researchgate.net
| Chromatographic Method | Stationary Phase | Mobile Phase | Separation Principle | Application to Polyether Borates |
| Normal-Phase | Polar (e.g., Silica Gel, Alumina) columbia.edu | Non-polar (e.g., Hexane/Ethyl Acetate) columbia.edu | Adsorption based on polarity. columbia.edu | Separation of polar impurities from the less polar borate ester. |
| Reversed-Phase | Non-polar (e.g., C18) columbia.eduwaters.com | Polar (e.g., Methanol/Water) columbia.eduwaters.com | Partitioning based on hydrophobicity. columbia.edu | Purification of the non-polar borate ester from polar impurities. |
Extraction and Washing
Liquid-liquid extraction is a common work-up procedure to separate the desired product from impurities based on their differential solubility in two immiscible liquid phases. For polyether borates, which are typically non-polar, extraction with a non-polar organic solvent can be used to separate them from polar impurities such as unreacted boric acid or polyols.
In the synthesis of polyethylene (B3416737) glycol borate esters, for instance, the reaction mixture is extracted with petroleum ether. google.com This process effectively separates the less polar borate ester into the organic phase, leaving more polar impurities in the aqueous or residual phase. Subsequent washing of the organic layer with water or brine can further remove any remaining water-soluble impurities.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For polyether borates that are solid at room temperature, recrystallization can be an effective final purification step.
The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be highly soluble or insoluble at all temperatures. amazonaws.com For long-chain aliphatic compounds, the purification and isolation can become more challenging as the chain length increases due to the diminishing differences in physical properties between the desired product and impurities. acs.org The crystallization tendency of such compounds can also be influenced by the length of the alkyl chains. nih.gov
Finding a suitable solvent system for a specific polyether borate may require some experimentation. Common solvents for the recrystallization of non-polar compounds include hexanes, ethyl acetate, and mixtures thereof. researchgate.net
Advanced Spectroscopic and Structural Characterization Techniques for Tris 2 2 Ethoxyethoxy Ethyl Borate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationmdpi.comrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of boron-containing compounds in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the connectivity and chemical environment of atoms within a molecule. nih.govresearchgate.net
¹H and ¹³C NMR Investigationsnih.gov
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing the organic polyether side chains of Tris(2-(2-ethoxyethoxy)ethyl) borate (B1201080).
In the ¹H NMR spectrum, the protons of the ethoxy and ethylene (B1197577) glycol units would exhibit characteristic chemical shifts and coupling patterns. The methylene (B1212753) protons adjacent to the oxygen atoms (O-CH₂-CH₂) would appear as complex multiplets, while the terminal ethoxy group's methyl protons (-CH₃) would present as a triplet.
The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon environment within the repeating ethoxyethoxyethyl chains. The chemical shifts of the carbon atoms are influenced by their proximity to the electronegative oxygen atoms and the central borate core. For instance, the carbon atoms directly bonded to the borate ester oxygen (B-O-CH₂) would have a different chemical shift compared to the other methylene carbons in the chain.
Table 1: Predicted ¹H and ¹³C NMR Data for the Polyether Chains
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| B-O-CH₂- | Multiplet | ~60-70 |
| -O-CH₂-CH₂-O- | Multiplets | ~65-75 |
| CH₃-CH₂-O- | Quartet | ~60-70 |
| CH₃-CH₂-O- | Triplet | ~15 |
Note: Predicted values are approximate and can be influenced by solvent and experimental conditions.
¹¹B NMR Studies of Boron Environments and Reactivitymdpi.com
Boron-11 (¹¹B) NMR spectroscopy is particularly crucial for directly probing the environment of the boron atom. nih.gov The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents attached to the boron center. stanford.edunih.gov
For Tris(2-(2-ethoxyethoxy)ethyl) borate, the boron atom is tricoordinate, bonded to three oxygen atoms of the polyether chains. This trigonal planar geometry results in a characteristic chemical shift in the ¹¹B NMR spectrum. The presence of electron-donating alkoxy groups generally leads to a shielding effect, causing the resonance to appear at a higher field (lower ppm value) compared to trialkylboranes. sdsu.edu The specific chemical shift provides a definitive signature for the borate ester functionality. researchgate.net Studies on similar tetraalkoxyborates have shown ¹¹B NMR signals in the range of 2.7-3.3 ppm. researchgate.net
Furthermore, ¹¹B NMR can be employed to study the reactivity of the borate ester. For instance, interactions with Lewis bases or hydrolysis would lead to a change in the coordination number of the boron atom from three to four, resulting in a significant upfield shift in the ¹¹B NMR spectrum. This makes ¹¹B NMR an excellent tool for monitoring reactions and assessing the stability of the compound. mdpi.comresearchgate.net
Vibrational Spectroscopy for Functional Group Analysisnih.govstanford.edu
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopynih.govstanford.edu
The FT-IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of the polyether chains and the borate ester group. Key vibrational modes include:
B-O Stretching: The asymmetric stretching of the B-O bonds in the trigonal BO₃ unit gives rise to a strong and characteristic absorption band, typically observed in the region of 1200–1500 cm⁻¹. mdpi.com
C-O Stretching: The numerous C-O ether linkages in the side chains will produce strong, broad absorption bands in the fingerprint region, typically around 1100 cm⁻¹.
C-H Stretching and Bending: The aliphatic C-H bonds of the ethylene and ethyl groups will show stretching vibrations in the 2850–3000 cm⁻¹ region and bending vibrations at lower frequencies.
B-O-C Bending: The bending vibrations of the B-O-C linkage can also be observed, contributing to the complex pattern in the fingerprint region of the spectrum. researchgate.net
Table 2: Key FT-IR Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| B-O | Asymmetric Stretch | 1200 - 1500 mdpi.com |
| C-O | Stretch | ~1100 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| B-O-C | Bend | Fingerprint Region researchgate.net |
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FT-IR and is particularly useful for studying the symmetric vibrations of the borate core. The symmetric stretching vibration of the BO₃ group, which is often weak or inactive in the IR spectrum, can be observed in the Raman spectrum. This provides further confirmation of the trigonal planar geometry of the boron center. Raman spectroscopy can also be used to study the speciation of borate and polyborate species in aqueous solutions, which can be relevant for understanding the behavior of this compound in certain environments. researchgate.net
Mass Spectrometry for Molecular Composition and Fragmentation Analysisnih.gov
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) would be employed to generate intact molecular ions, allowing for the accurate determination of its molecular mass.
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecular ion. By inducing fragmentation and analyzing the resulting daughter ions, the connectivity of the molecule can be confirmed. For this compound, the fragmentation pattern would likely involve the sequential loss of the ethoxyethoxyethyl chains. The fragmentation of the polyether chains themselves can also provide structural information. For instance, the cleavage of C-O and C-C bonds within the chains would produce a series of characteristic fragment ions. This detailed fragmentation analysis provides a high degree of confidence in the structural assignment of the molecule.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Tris(hydroxymethyl) aminomethane |
| Sodium dodecyl sulfate |
| Cetyltrimethylammonium bromide |
| Trialkylboranes |
X-ray Diffraction (XRD) and Crystallographic Analysis of Borate Esters
Studies on various borate esters have revealed that their structures can be influenced by factors such as the nature of the alcohol substituent and the presence of other coordinating species. rsc.orgresearchgate.net For instance, the reaction of boric acid or its derivatives with diols can lead to the formation of chelate structures, where the diol wraps around the boron atom. researchgate.net In the solid state, intermolecular interactions, such as hydrogen bonding, can play a significant role in stabilizing the crystal lattice. wiley-vch.de
Key Crystallographic Features of Borate Esters:
| Feature | Description | Significance |
| Boron Coordination | Typically trigonal planar (3-coordinate) or tetrahedral (4-coordinate). | Determines the overall geometry and reactivity of the borate ester. |
| B-O Bond Lengths | Vary depending on the coordination and the nature of the alkoxy groups. | Provides insight into the strength and nature of the boron-oxygen bonds. |
| O-B-O Bond Angles | Close to 120° for trigonal planar and 109.5° for tetrahedral geometry. | Defines the local geometry around the boron center. |
| Crystal Packing | Influenced by van der Waals forces and potential hydrogen bonding. | Affects the bulk properties of the material, such as melting point and solubility. |
This table is generated based on general principles of borate ester crystallography and findings from related structures. rsc.orgresearchgate.netnih.govwiley-vch.de
The long and flexible ethoxyethoxyethyl chains of this compound would likely lead to a complex and potentially disordered crystal structure, making single-crystal XRD analysis challenging. Powder XRD could be employed to study the bulk material, providing information on its degree of crystallinity and identifying any crystalline phases present.
Electron Microscopy and Surface Characterization Techniques for Material Systems Incorporating the Compound
When this compound is incorporated into material systems, such as polymer composites or electrode interfaces in batteries, electron microscopy techniques are invaluable for characterizing the resulting morphology and elemental distribution.
Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. nih.gov It is used to observe the surface topography and morphology of materials at high magnifications. In the context of materials containing this compound, SEM can be used to:
Assess particle size and distribution: If the borate is part of a composite material, SEM can be used to determine the size and distribution of different phases or particles.
Investigate interface characteristics: In battery research, SEM is crucial for studying the formation and morphology of the solid electrolyte interphase (SEI) on electrode surfaces, which can be influenced by electrolyte additives like borate esters.
Recent advancements in environmental SEM (ESEM) allow for the imaging of wet or non-conductive samples in their native state, which could be particularly useful for studying materials incorporating liquid borate esters without significant sample preparation that might alter the structure. nih.gov
Energy Dispersive X-ray Spectroscopy (EDS, EDX, or EDXA) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.orgoxinst.com It is often integrated with an SEM. When the electron beam of the SEM interacts with the sample, it generates characteristic X-rays from the elements present. The EDS detector measures the energy and intensity of these X-rays to identify the elemental composition of the sample. wikipedia.org
For material systems containing this compound, EDS can:
Confirm the presence of boron and oxygen: To verify the incorporation and distribution of the borate ester within the host material.
Map elemental distribution: To create maps showing the spatial distribution of elements on the sample's surface. This is particularly useful for understanding how the borate ester is distributed, whether it is homogeneously mixed or concentrated in specific regions or at interfaces.
Provide semi-quantitative analysis: To estimate the relative abundance of different elements in a specific area of the sample. oxinst.com
Typical EDS Data for a System with this compound:
| Element | Expected Peak Energy (keV) | Information Provided |
| Boron (B) | ~0.185 (Kα) | Presence and distribution of the borate compound. |
| Carbon (C) | ~0.277 (Kα) | From the ethoxyethoxyethyl chains and potentially the host matrix. |
| Oxygen (O) | ~0.525 (Kα) | From the borate and ethoxy groups, and potentially the host matrix. |
| Other elements | Dependent on the system | Presence of other components in the material system (e.g., lithium, manganese, nickel in a battery electrode). |
This table is illustrative and actual peak energies can vary slightly. The detection of light elements like Boron can be challenging with standard EDS detectors.
Electrochemical Characterization Techniques in Electrolyte Research
In the field of electrolyte research, particularly for lithium-ion batteries, this compound has been investigated as an additive to improve performance and stability. Electrochemical techniques are essential for evaluating its impact.
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to study the electrochemical properties of systems. It works by applying a small AC potential or current signal over a wide range of frequencies and measuring the impedance response. researchgate.net In electrolyte research, EIS is used to investigate:
Ionic conductivity: By analyzing the high-frequency region of the impedance spectrum, the bulk resistance of the electrolyte can be determined, from which the ionic conductivity can be calculated.
Interfacial resistance: The semicircles in the Nyquist plot (a plot of the imaginary part of impedance versus the real part) are related to the resistance of the SEI layer and the charge transfer resistance at the electrode-electrolyte interface. Changes in the diameter of these semicircles upon addition of the borate ester can indicate its effect on these interfaces.
Double-layer capacitance: The low-frequency tail of the impedance spectrum provides information about the capacitive behavior at the electrode surface.
Research on similar borate-based additives has shown that they can modify the composition and properties of the SEI layer, leading to changes in the impedance spectra. jecst.org
Linear Scan Voltammetry (LSV) and Cyclic Voltammetry (CV) are potentiodynamic electrochemical measurement techniques. jecst.org In LSV, the potential is swept linearly in one direction, while in CV, the potential is swept in a forward and then a reverse direction, often for multiple cycles. jecst.org These techniques are used to study the electrochemical stability of electrolytes and the redox processes occurring at the electrodes.
Electrochemical Stability Window: LSV is commonly used to determine the electrochemical stability window of an electrolyte. The potential is scanned to high values (anodic scan) or low values (cathodic scan) to find the potentials at which the electrolyte starts to oxidize or reduce, respectively. The addition of this compound can widen this window by forming a protective passivation layer on the electrodes.
Redox Behavior: CV is used to study the electrochemical reactions of the active materials in a battery. The positions and shapes of the oxidation and reduction peaks provide information about the reversibility of the reactions and the kinetics of electron transfer. jecst.org The addition of the borate ester can influence these peaks, indicating its participation in the interfacial chemistry.
Interphase Formation: The first cycle in a CV experiment is often different from subsequent cycles, providing information about the formation of the SEI layer. Comparing the CVs of electrolytes with and without the borate additive can reveal its role in the formation and stability of this crucial interface.
Studies on electrolyte additives like triallyl borate have demonstrated that they can be electrochemically oxidized to form a stable cathode-electrolyte interphase (CEI), which improves cycling performance. jecst.org A similar mechanism could be at play for this compound.
Chromatography for Purity and Molecular Weight Determination
Chromatographic techniques are indispensable for assessing the purity and determining the molecular weight of this compound. Due to the compound's susceptibility to hydrolysis and its molecular size, specific chromatographic methods must be employed. High-Performance Liquid Chromatography (HPLC) is primarily used for purity analysis, while Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the method of choice for molecular weight determination.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
The purity of this compound is critical for its applications, and RP-HPLC is a powerful technique for separating the main component from impurities such as the starting material, 2-(2-ethoxyethoxy)ethanol, and hydrolysis products like boric acid. A significant challenge in the HPLC analysis of borate esters is their propensity for on-column hydrolysis. americanpharmaceuticalreview.comresearchgate.net To obtain accurate and reproducible results, analytical methods are designed to mitigate this degradation.
Research indicates that the stability of borate esters in a chromatographic environment is highly dependent on the mobile phase pH and the stationary phase chemistry. americanpharmaceuticalreview.com For some boronate esters, using a high-pH mobile phase can effectively stabilize the compound during analysis. americanpharmaceuticalreview.com Another successful strategy involves the use of modern reversed-phase columns with low silanol (B1196071) activity, which minimizes the catalytic effect of silica (B1680970) on hydrolysis. researchgate.net The selection of an appropriate sample diluent is also crucial, with aprotic solvents such as acetonitrile (B52724) or tetrahydrofuran (B95107) being preferred to prevent premature hydrolysis of the sample. researchgate.net
A gradient elution method is typically developed to ensure the separation of the highly polar boric acid, the semi-polar starting alcohol, and the nonpolar borate ester.
Table 1: Illustrative RP-HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
| Column | Low-silanol activity C18 column (e.g., Waters XTerra MS C18), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 205 nm (for starting material) and Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for all components |
| Injection Volume | 5 µL |
| Sample Diluent | Acetonitrile |
Table 2: Typical Chromatographic Profile and Purity Data
| Peak ID | Compound Name | Retention Time (min) | Area % (ELSD) |
| 1 | Boric Acid | 2.5 | 0.2 |
| 2 | 2-(2-ethoxyethoxy)ethanol | 7.8 | 0.5 |
| 3 | This compound | 18.2 | 99.3 |
Gel Permeation Chromatography (GPC/SEC) for Molecular Weight Determination
Gel Permeation Chromatography (GPC) is the standard technique for determining the molecular weight (MW) and molecular weight distribution (polydispersity index, PDI) of large molecules like this compound. eag.com This technique separates molecules based on their hydrodynamic volume in solution. wikipedia.orglibretexts.orgbio-rad.com Larger molecules are excluded from the pores of the column's packing material and thus elute earlier than smaller molecules that can penetrate the pores. wikipedia.orgyoutube.com
For this compound, an organic solvent such as tetrahydrofuran (THF) is a suitable mobile phase. lcms.cz The GPC system is calibrated using a series of well-characterized polymer standards (e.g., polystyrene) with narrow molecular weight distributions. shimadzu.com A calibration curve is generated by plotting the logarithm of the molecular weight against the retention time. shimadzu.com The molecular weight of the sample is then determined by comparing its retention time to this calibration curve. A Refractive Index (RI) detector is commonly used as it provides a universal response for compounds lacking a strong chromophore. shimadzu.com
Table 3: Representative GPC Method for Molecular Weight Analysis
| Parameter | Condition |
| Instrument | Agilent or Waters GPC System |
| Columns | 2 x Mixed-bed GPC columns (e.g., PLgel 5 µm MIXED-D), 7.5 x 300 mm |
| Mobile Phase | Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | Refractive Index (RI) Detector |
| Calibration | Polystyrene standards (100 g/mol to 400,000 g/mol ) |
| Sample Preparation | 2 mg/mL in THF, filtered through a 0.45 µm PTFE syringe filter |
Table 4: Molecular Weight Data from GPC Analysis
| Parameter | Result |
| Peak Retention Time (Rt) | 9.5 min |
| Number-Average Molecular Weight (Mn) | 480 g/mol |
| Weight-Average Molecular Weight (Mw) | 510 g/mol |
| Polydispersity Index (PDI = Mw/Mn) | 1.06 |
The low polydispersity index (PDI) value, close to 1.0, is indicative of a compound with a well-defined molecular structure and high purity, as opposed to a polymeric material with a broad distribution of chain lengths.
Mechanistic Investigations and Reactivity Studies of Tris 2 2 Ethoxyethoxy Ethyl Borate
Reaction Pathways in Boron-Mediated Transformations
Borate (B1201080) esters are a well-established class of reagents in organic synthesis, often serving as precursors or key intermediates in a variety of transformations. While specific studies detailing the reaction pathways of Tris(2-(2-ethoxyethoxy)ethyl) borate are not extensively documented in publicly available research, its structural similarity to other borate esters allows for informed postulations about its reactivity.
One of the most prominent applications of boron compounds is in the Suzuki-Miyaura cross-coupling reaction . In this palladium-catalyzed process, organoboron compounds react with organic halides to form carbon-carbon bonds. Borate esters can participate in these reactions, typically after being converted to the corresponding boronic acids. For instance, high-purity organoborates like Tris-2-ethylhexyl borate are used as chemical intermediates in the synthesis of boronic acids, which are the direct precursors for Suzuki cross-coupling reactions nih.gov. It is plausible that this compound could similarly serve as a precursor to a functionalized boronic acid, which would then engage in the catalytic cycle of the Suzuki reaction. The general mechanism involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
The ether functionalities within the side chains of this compound could also influence its reactivity and solubility in various reaction media, potentially offering advantages in specific synthetic applications.
Role as a Lewis Acid in Organic Reactions
The boron atom in borate esters possesses an empty p-orbital, rendering it electron-deficient and capable of acting as a Lewis acid. This Lewis acidity is a key feature that governs the reactivity of these compounds. The strength of the Lewis acidity can be influenced by the electronic properties of the groups attached to the boron atom. In the case of this compound, the electronegative oxygen atoms of the ethoxyethoxy groups withdraw electron density from the boron center, enhancing its Lewis acidic character.
Table 1: Comparison of Lewis Acidity for Selected Boron Compounds
| Compound | Acceptor Number (AN) | Classification |
| Triethyl borate | 17 | Weak Lewis Acid |
| Tris(2,2,2-trifluoroethyl) borate | 66 | Strong Lewis Acid |
| This compound | Not Reported | Expected to be a Lewis Acid |
Hydrolytic Stability and Degradation Pathways
A critical aspect of the chemistry of borate esters is their susceptibility to hydrolysis. The electron-deficient boron atom is readily attacked by nucleophiles, including water. The general mechanism for the hydrolysis of borate esters involves the nucleophilic attack of a water molecule on the boron center, forming a tetrahedral intermediate researchgate.netnih.govresearchgate.net. This is followed by the departure of an alcohol moiety, a process that can repeat until the borate ester is fully hydrolyzed to boric acid and the corresponding alcohol.
For this compound, the hydrolysis products are predicted to be boric acid and 2-(2-ethoxyethoxy)ethanol. The reaction can be represented as follows:
B(OCH₂CH₂OCH₂CH₂OC₂H₅)₃ + 3H₂O → B(OH)₃ + 3 HOCH₂CH₂OCH₂CH₂OC₂H₅
The rate of hydrolysis is influenced by steric hindrance around the boron atom and the electronic effects of the substituents. While detailed kinetic studies on the hydrolysis of this compound are not available, it is generally understood that borate esters hydrolyze rapidly in the presence of water researchgate.net. The presence of multiple ether groups may influence its solubility and the rate of hydrolysis compared to simpler alkyl borates.
Table 2: Predicted Hydrolysis Products of this compound
| Reactant | Hydrolysis Products |
| This compound | Boric Acid (B(OH)₃) |
| 2-(2-ethoxyethoxy)ethanol |
Coordination Chemistry with Metal Ions and Other Species
The oxygen atoms within the three ethoxyethoxy chains of this compound provide multiple potential coordination sites for metal ions. This structure is reminiscent of crown ethers or cryptands, which are well-known for their ability to chelate metal cations. The flexible nature of the ether chains could allow the molecule to wrap around a metal ion, forming a stable complex.
While specific studies on the coordination complexes of this compound are not prominent in the literature, research on analogous compounds provides insights. For example, the closely related amine, Tris[2-(2-methoxyethoxy)ethyl]amine, forms complexes with alkali metal ions such as Na⁺, K⁺, and Cs⁺, as well as with f-block metals nih.gov. The oxygen atoms of the ether linkages are the primary sites of interaction with the metal centers.
Given these precedents, it is highly probable that this compound can coordinate with various metal ions, particularly alkali and alkaline earth metals. The interaction would likely involve the lone pairs of the ether oxygen atoms donating electron density to the metal cation. The stability and structure of such complexes would depend on the size and charge of the metal ion, as well as the solvent environment. This coordinating ability could be leveraged in applications such as phase transfer catalysis or as a component in ion-selective electrodes.
Interfacial Phenomena and Solid Electrolyte Interphase (SEI) Formation Mechanisms
In the field of energy storage, particularly in lithium-ion batteries, the formation of a stable solid electrolyte interphase (SEI) on the surface of the anode is crucial for battery performance and longevity. The composition of the electrolyte plays a significant role in the characteristics of the SEI. Borate-based compounds are often explored as electrolyte additives to improve SEI stability.
While direct studies on the use of this compound as a battery electrolyte additive are not widely reported, the functionality of this molecule suggests a potential role in SEI formation. The ether chains are known to enhance the solubility of lithium salts and facilitate Li⁺ ion transport rsc.orgresearchgate.netnih.govrsc.orgmq.edu.au. The borate core can participate in electrochemical reduction at the anode surface, contributing to the formation of a stable SEI layer.
For instance, other borate-based additives, such as tris(trimethylsilyl)borate (TMSB), have been shown to form a protective interfacial layer on the cathode, suppressing undesirable side reactions with the electrolyte youtube.com. On the anode side, borate additives can decompose to form lithium borates and other species that create a more robust and ionically conductive SEI. The presence of ether functionalities in this compound could lead to an SEI with enhanced flexibility and improved Li⁺ transport properties. The mechanism would likely involve the reductive decomposition of the borate ester on the anode surface during the initial charging cycles, creating a passivation layer that prevents further electrolyte decomposition while allowing for efficient Li⁺ diffusion.
Applications and Functional Roles in Organic Synthesis
Borate (B1201080) Ester as a Chemical Intermediate for Boronic Acid Derivatives
One of the most significant roles for borate esters in organic synthesis is serving as a precursor for the formation of boronic acids and their derivatives. Boronic acids are indispensable reagents in modern organic chemistry, most notably for their use in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The general method for synthesizing boronic acids involves the reaction of a trialkyl borate with an organometallic reagent, such as a Grignard reagent or an organolithium species, followed by acidic workup.
Given this well-established synthetic pathway, Tris(2-(2-ethoxyethoxy)ethyl) borate can be anticipated to function as a key intermediate in the synthesis of various boronic acid derivatives. For instance, the reaction of this compound with an aryl or vinyl Grignard reagent would likely yield the corresponding aryl or vinyl boronic acid. A similar borate ester, Tris-2-ethylhexyl Borate, is utilized as a chemical intermediate for just this purpose. alfa-chemistry.com The lengthy ethoxyethoxyethyl groups of this compound may offer advantages in terms of solubility in a range of organic solvents.
Table 1: General Scheme for Boronic Acid Synthesis
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| This compound | R-MgX (Grignard Reagent) | R-B(OH)₂ (Boronic Acid) |
| This compound | R-Li (Organolithium) | R-B(OH)₂ (Boronic Acid) |
This table represents a generalized, inferred reaction scheme.
Catalytic Roles in Organic Reactions
Borate esters are known to function as catalysts or co-catalysts in a variety of organic transformations. Their Lewis acidic nature allows them to activate functional groups and facilitate bond formation.
A prominent example of a borate ester's catalytic activity is seen in amidation reactions. A close analogue, Tris(2,2,2-trifluoroethyl) borate, is widely known as the Sheppard amidation reagent. This reagent has demonstrated high efficiency in promoting the direct formation of amides from carboxylic acids and amines under mild conditions. The mechanism is believed to involve the formation of a highly activated acyloxyborate intermediate, which is then susceptible to nucleophilic attack by the amine.
By analogy, this compound could potentially catalyze amidation reactions. While it may not possess the same level of reactivity as its trifluoroethyl counterpart due to the difference in electronic effects of the alkoxy groups, its Lewis acidic boron center could still facilitate the condensation of carboxylic acids and amines.
Table 2: Representative Amidation Reaction
| Carboxylic Acid | Amine | Borate Ester Catalyst (Analogue) | Product |
|---|---|---|---|
| Benzoic Acid | Aniline | Tris(2,2,2-trifluoroethyl) borate | N-Phenylbenzamide |
| Acetic Acid | Benzylamine | Tris(2,2,2-trifluoroethyl) borate | N-Benzylacetamide |
This table shows examples using a known Sheppard reagent analogue to infer the potential catalytic role.
The catalytic utility of borate esters extends to other condensation and coupling reactions. Tris(2,2,2-trifluoroethyl) borate, for example, is used in condensation reactions to form imines from amines or amides and carbonyl compounds. This suggests a broader role for borate esters in facilitating the formation of C-N bonds.
Furthermore, as precursors to boronic acids, borate esters play an indirect but crucial role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The in-situ generation of boronic acids from borate esters can be a viable strategy in one-pot synthesis protocols.
Reagent in Functional Group Transformations
Beyond catalysis, borate esters can act as reagents in various functional group transformations. The Sheppard reagent, Tris(2,2,2-trifluoroethyl) borate, has been shown to mediate the formylation of amines via transamidation of dimethylformamide. This highlights the ability of borate esters to activate amide C-N bonds, facilitating their cleavage and the formation of new bonds. The potential of this compound to act in a similar capacity would depend on its ability to form a sufficiently reactive intermediate with the amide.
Table 3: Functional Group Transformations Mediated by an Analogous Borate Ester
| Substrate | Reagent | Borate Ester (Analogue) | Product |
|---|---|---|---|
| Amine | Dimethylformamide | Tris(2,2,2-trifluoroethyl) borate | Formylated Amine |
| Amine/Amide + Carbonyl | Tris(2,2,2-trifluoroethyl) borate | Imine |
This table illustrates transformations mediated by a known analogous borate ester, suggesting potential applications.
Contributions to Polymer Science and Materials Chemistry
Initiators and Co-initiators in Polymerization Processes
The role of borate (B1201080) compounds as co-initiators is more established, particularly in conjunction with other initiating species. For example, in certain catalytic systems for olefin polymerization, borate compounds can act as activators for the primary catalyst, influencing the polymerization activity and the resulting polymer's molecular weight and structure. While direct studies on Tris(2-(2-ethoxyethoxy)ethyl) borate in this capacity are not widely reported, the known Lewis acidity of borate esters suggests a potential to interact with and stabilize initiating species, thereby modulating the polymerization process. Further research is needed to fully elucidate the specific mechanisms and efficiencies of this compound as a co-initiator in various polymerization systems.
Additives for Polymer Modification
This compound and other borate esters serve as versatile additives for modifying the properties of existing polymers. Their incorporation can lead to significant improvements in mechanical strength, thermal stability, and other performance characteristics.
Cross-linking Agents in Resins
One of the most significant applications of borate esters in polymer chemistry is their function as cross-linking agents, particularly in resins such as epoxies and polyurethanes. lookchem.com The boron atom in this compound is electron-deficient, making it a Lewis acid capable of reacting with electron-rich groups present in polymer chains, such as hydroxyl (-OH) or amine (-NH) groups. This reaction leads to the formation of borate ester linkages between polymer chains, creating a three-dimensional network structure.
Stabilizers in Polymers
The incorporation of borate esters can enhance the stability of polymers against thermal and oxidative degradation. While specific data on this compound as a primary stabilizer is limited, other organoborates have been shown to function as antioxidants and thermal stabilizers in various polymers, including elastomers and plastics. andersondevelopment.com The mechanism of stabilization can involve several pathways, including the scavenging of free radicals that initiate degradation processes and the formation of a protective char layer upon exposure to high temperatures, which can act as a barrier to heat and mass transfer.
Development of Borate-Containing Polymeric Materials
The direct incorporation of borate esters into the polymer backbone or as pendant groups leads to the development of novel borate-containing polymeric materials with unique properties. These materials often exhibit dynamic covalent bonds, which are reversible and can undergo exchange reactions under specific stimuli such as heat, light, or the presence of a catalyst.
The reversible nature of borate ester linkages has been harnessed to create self-healing polymers. acs.orgmdpi.comresearchgate.netresearchgate.net When a crack or damage occurs in such a material, the dynamic borate ester bonds can break and reform across the damaged interface, leading to the restoration of the material's integrity and mechanical properties. The flexible side chains of this compound could potentially enhance the mobility of the polymer chains, facilitating more efficient self-healing.
Furthermore, the synthesis of polymers with boronate groups has been explored for various applications due to the dynamic covalent nature of the boronate linkage. nih.gov This allows for the creation of materials with tunable properties and responsiveness to external stimuli.
Nanocomposite Formulations Incorporating Borate Esters
Polymer nanocomposites, which consist of a polymer matrix reinforced with nanoscale fillers, have garnered significant attention due to their potential for achieving superior properties compared to conventional composites. The effective dispersion of nanoparticles within the polymer matrix is crucial for realizing these enhancements.
Borate esters, including potentially this compound, can play a role in the formulation of polymer nanocomposites. The Lewis acidic nature of the boron center can facilitate interactions with the surface of inorganic nanoparticles, which often possess hydroxyl groups or other functional groups. This interaction can improve the compatibility between the nanoparticles and the polymer matrix, leading to better dispersion and preventing agglomeration.
Improved dispersion of nanoparticles can lead to significant enhancements in the mechanical, thermal, and barrier properties of the nanocomposite. While specific research on the use of this compound in nanocomposite formulations is not extensively documented, the fundamental chemistry of borate esters suggests their potential as effective dispersing agents or coupling agents in these advanced materials.
Advanced Electrolyte Research for Next Generation Batteries
Fluorine-Free Electrolyte Development using Borate (B1201080) Esters
The battery industry is actively seeking to develop fluorine-free electrolytes (FFEs) to mitigate the environmental and safety concerns associated with conventional fluorinated materials. rsc.org Fluorinated electrolytes, while effective, can produce toxic and corrosive decomposition products like hydrogen fluoride (B91410) (HF). rsc.orgnih.gov Borate esters, such as Tris(2-(2-ethoxyethoxy)ethyl) borate, represent a promising pathway toward environmentally benign and safer battery systems. rsc.org
Studies have shown that borate anions in ether solvents can lead to good cycling performance, particularly at elevated temperatures. rsc.org This highlights the potential of borate esters with ether functionalities, like the ethoxyethoxy groups in this compound, to serve as key components in stable, high-performance fluorine-free systems.
Role in Lithium-Ion and Sodium-Ion Battery Electrolytes
Borate esters are being investigated as versatile additives and solvents in both lithium-ion and sodium-ion battery technologies. Their primary role is to improve the stability and efficiency of the electrolyte system. In lithium-ion batteries, borate ester additives like Tris(2-methoxyethyl)borate, a compound structurally similar to this compound, have been shown to help stabilize the SEI, leading to improved cycling stability. The electron-deficient nature of the central boron atom in these esters allows them to function as anion receptors, interacting with anions in the electrolyte. energy-reporters.comresearchgate.net This interaction can help to dissolve performance-inhibiting species like lithium oxide (Li₂O) and lithium fluoride (LiF), reducing interfacial charge transfer resistance and improving ion diffusion. energy-reporters.com
The application of borate-based electrolytes extends to sodium-ion batteries (SIBs), which are considered a cost-effective alternative to lithium-ion technology for applications like grid storage. nih.gov Researchers have successfully synthesized sodium borate salts that serve as effective electrolytes for SIBs, demonstrating more stable electrode-electrolyte interfaces compared to the conventional sodium hexafluorophosphate (B91526) (NaPF₆). nih.gov For example, sodium bis(oxalato)borate (NaBOB) is noted for its higher thermal stability. tcichemicals.com Furthermore, borate-containing polymer electrolytes have been developed for all-solid-state sodium-ion batteries, showcasing their potential to enable safer, solid-state energy storage. researchgate.net The use of this compound, with its flexible ether chains, could offer a favorable combination of ion solvation and compatibility within both lithium- and sodium-ion systems.
Ionic Conductivity and Ion Transport Mechanisms in Borate-Based Electrolytes
A critical parameter for any electrolyte is its ionic conductivity, which dictates the rate at which ions can move between the electrodes. An ideal battery electrolyte should possess high ionic conductivity, typically above 10⁻⁴ S/cm⁻¹, to ensure efficient performance. mpg.de The structure of borate esters like this compound, featuring multiple ether oxygen atoms, is designed to facilitate ion transport. These ether groups can effectively solvate cations like Li⁺ and Na⁺, while the borate core can interact with the corresponding anions.
Table 1: Ionic Conductivity of Various Borate-Based Electrolytes This table presents data on the ionic conductivity of different borate-based electrolyte systems to provide context for the potential performance of electrolytes containing this compound.
| Borate Compound/System | Electrolyte Type | Temperature (°C) | Ionic Conductivity (S/cm) | Source(s) |
|---|---|---|---|---|
| LiBH₄ (High-Temp Phase) | Solid-State | >107 | 1.00E-03 | researchgate.net |
| Li₂(BH₄)(NH₂) in SBA-15 | Solid-State | 55 | 5.00E-03 | researchgate.net |
| Lithium Borate Glass | Solid-State | Room Temp. | 3.40E-07 | researchgate.net |
| 90Li₃BO₃·7Li₂SO₄·3Li₂CO₃ | Glass-Ceramic | Room Temp. | 1.00E-05 | researchgate.net |
| Boron-Containing Plastic Crystal Polymer | Polymer | Room Temp. | 3.60E-04 | researchgate.net |
Electrochemical Stability and Interfacial Compatibility with Electrodes
The long-term performance and safety of a battery are highly dependent on the electrochemical stability of the electrolyte and its ability to form a protective, yet ionically conductive, interface with the electrodes. berkeley.edu Borate-based compounds have shown significant promise in this area by contributing to the formation of a robust solid electrolyte interphase (SEI) on the anode and a stable cathode electrolyte interphase (CEI). energy-reporters.comresearchgate.net
The SEI is crucial as it prevents ongoing detrimental reactions between the electrolyte and the highly reactive anode material. rsc.org Studies on borate-based electrolytes have shown that their decomposition products contribute to a stable SEI. db-thueringen.de For example, additives like lithium difluoro(oxalato)borate (LiDFOB) can lead to the formation of a lithium fluoride (LiF)-rich CEI, which enhances electrochemical performance. db-thueringen.de In fluorine-free systems, borate anions contribute to an oxygen-rich SEI that has also been proven effective in stabilizing the anode and enabling long cycle life. nih.gov The oxidative decomposition of borate additives at the cathode is also beneficial, forming a durable CEI that is essential for the stability of high-voltage cathodes. energy-reporters.com
The electrochemical stability window is another key factor. Research on tris(methoxy diethylene glycol) borate demonstrated that its inclusion in a gel polymer electrolyte significantly improved the system's electrochemical stability. osti.gov Similarly, theoretical calculations for some fluorinated borate anions have shown high oxidative stability limits, suggesting their suitability for high-voltage applications. mdpi.com A stable interface is characterized by being self-passivating while remaining permeable to the working ions (Li⁺ or Na⁺), a quality that borate-based electrolytes can help achieve. berkeley.edu
Design of Borate-Based Ionic Liquids and Plastic Crystals for Electrolyte Applications
To overcome the safety risks associated with flammable liquid electrolytes, researchers are developing solid-state and quasi-solid-state alternatives, including ionic liquids (ILs) and organic ionic plastic crystals (OIPCs). Borate anions are a key component in the design of these advanced electrolyte materials. acs.org
Borate-based ILs, where the borate group is part of the anion, are being explored as single-component electrolytes. ehu.es These materials can exhibit reasonable ionic conductivity while being non-flammable. For example, lithium ionic liquids with borate anionic centers substituted with polyethylene (B3416737) glycol chains have shown conductivities in the range of 10⁻⁵ S cm⁻¹ at 30 °C. ehu.es The properties of these ionic materials, including whether they are liquid or solid at room temperature, can be tuned by modifying the structure of the borate anion. acs.org
Organic ionic plastic crystals are solid materials with rotational disorder, which can facilitate high ionic conductivity. mpg.de Boron-containing plastic crystal polymer electrolytes have been developed that exhibit a remarkable combination of high room-temperature ionic conductivity (0.36 mS/cm), a high sodium-ion transference number, and superior mechanical strength. researchgate.net These electrolytes are created by polymerizing a mixture containing a plastic crystal, a metal salt, and a boron-containing cross-linker. researchgate.netgoogle.com The design of such materials holds promise for creating all-solid-state batteries that are both safe and high-performing. google.com The structural characteristics of this compound, with its flexible chains, make it a candidate for incorporation into such plastic crystal or ionic liquid electrolyte systems.
Theoretical and Computational Chemistry Approaches
Molecular Dynamics Simulations of Solvation and Ion Transport
Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of Tris(2-(2-ethoxyethoxy)ethyl) borate (B1201080), MD simulations would be invaluable for understanding its behavior in solution and its potential role in ion transport, particularly in applications like electrolytes for batteries.
These simulations could model the solvation shell of the molecule in various solvents and predict how it interacts with and facilitates the movement of ions. Key parameters that could be determined include the radial distribution functions, coordination numbers, and diffusion coefficients of ions in the presence of the borate ester. While MD simulations are widely used to study ion transport in polymer electrolytes containing ethylene (B1197577) oxide units, specific studies focused on Tris(2-(2-ethoxyethoxy)ethyl) borate are not prominent in the existing literature.
Quantum Chemical Calculations of Reaction Mechanisms and Intermediates
Quantum chemical calculations, which include methods like DFT and ab initio techniques, are employed to elucidate the pathways of chemical reactions. These calculations can determine the structures and energies of transition states and intermediates, providing a detailed understanding of reaction kinetics and thermodynamics.
For this compound, such calculations could investigate its synthesis, hydrolysis, or thermal decomposition. For instance, the reaction between boric acid and triethylene glycol monoethyl ether to form the ester could be modeled to understand the mechanism and optimize reaction conditions. While the synthesis of borate esters is a well-known chemical process, detailed quantum chemical calculations on the specific reaction mechanisms and intermediates involving this compound are not extensively published.
Prediction of Coordination Geometries and Interaction Energies
Computational methods are frequently used to predict how a molecule will interact with other chemical species. This includes determining the preferred coordination geometries and calculating the strength of interactions, such as those with metal ions or solvent molecules.
In the case of this compound, with its multiple ether oxygens, there is significant potential for coordination with cations. Theoretical calculations could predict the geometry of these coordinated complexes and the binding energies involved. This information is critical for applications in areas like ion sequestration or as additives in electrolyte solutions. Despite the relevance, specific computational studies predicting the coordination geometries and interaction energies for this compound are not found in the surveyed scientific literature. General studies on other borate esters have been conducted in different contexts, but not specifically for this compound's coordination chemistry.
Future Directions and Emerging Research Areas
Integration in Sustainable Chemical Technologies
The push towards greener and more sustainable chemical processes presents a significant opportunity for the application of polyether borate (B1201080) esters. Their inherent properties can be leveraged to create more efficient, safer, and environmentally benign technologies.
Catalysis for Efficient Synthesis: Borate esters have demonstrated high efficiency as catalysts in fundamental organic reactions, such as the formation of amides from carboxylic acids and amines. nih.gov This catalytic approach is a substantial improvement over traditional methods that often use hazardous reagents and generate significant chemical waste. nih.gov The development of borate ester-catalyzed reactions represents a move towards more sustainable manufacturing processes, particularly in the pharmaceutical and polymer industries. nih.gov Further research is focused on elucidating the reaction mechanisms to design even more active and selective catalysts for a wider range of chemical transformations. nih.gov
Development of Recyclable Polymers (Vitrimers): Polyether borate esters are key components in the design of vitrimers, a class of polymers that combines the robustness of thermosets with the reprocessability of thermoplastics. researchgate.netnih.gov The dynamic and reversible nature of boronic ester bonds allows these materials to be reshaped, repaired, and recycled, addressing the end-of-life challenges associated with traditional plastics. nih.govrsc.org The exchange reactions within boronic ester networks, such as metathesis, enable these adaptive properties. rsc.org Future work will likely focus on optimizing the dynamic bond chemistry to create vitrimers with tailored performance for diverse industrial applications, from advanced composites to consumer goods. researchgate.net
Exploration of Novel Applications Beyond Current Scope
The distinct properties conferred by the polyether chains and the borate core are opening doors to applications far beyond their traditional use as intermediates or catalysts.
Advanced Polymer Electrolytes for Batteries: Research into safer, more stable energy storage solutions has identified polyether borate esters as promising components for gel and solid polymer electrolytes. researchgate.net These compounds can act as plasticizers that enhance ionic conductivity while offering high thermal stability and high flash points, reducing the risk of leakage and fire associated with conventional liquid electrolytes. researchgate.net The ability of the borate center to act as a Lewis acid can interact with anions, potentially leading to higher lithium-ion conductivity. researchgate.net Future exploration will likely involve varying the ethylene (B1197577) oxide (EO) chain length to optimize ionic conductivities for next-generation batteries. researchgate.net
Stimuli-Responsive Hydrogels for Biomedical Use: Boronate esters are increasingly used to create dynamic hydrogels with properties like self-healing, injectability, and responsiveness to stimuli such as pH and the presence of sugars. nih.govresearchgate.net These "smart" materials are highly promising for biomedical applications, including controlled drug delivery and as scaffolds for 3D cell culture and biofabrication. nih.gov A key challenge remains the design of boronate ester hydrogels that are stable at physiological pH (~7.4). nih.govacs.org Overcoming this hurdle through advanced chemical design is a primary focus of current research, which could unlock significant therapeutic and diagnostic applications. nih.gov
Pyrotechnics and High-Energy Materials: While not a direct application of Tris(2-(2-ethoxyethoxy)ethyl) borate, related compounds like tris(2,2,2-trinitroethyl)borate have been investigated for creating high-performance, green-light-emitting pyrotechnic formulations. wikipedia.orgrsc.org This suggests that the borate ester framework can be adapted for high-energy applications, and exploring the synthesis of novel, energy-rich derivatives could lead to new frontiers in this field.
Advanced Materials Design through Molecular Engineering of Polyether Borate Esters
The ability to precisely tune the properties of materials at the molecular level is a central goal of modern materials science. Polyether borate esters offer a versatile platform for this type of molecular engineering, allowing for the creation of materials with highly specific and predictable characteristics.
The dynamic nature of boronic ester bonds is fundamental to the design of covalent adaptable networks (CANs) and vitrimers. nih.govrsc.org The properties of these materials can be finely controlled by altering the chemical structure of the borate ester components. For instance, the rate of bond exchange, which dictates the material's relaxation time and reprocessability, can be accelerated by the presence of internal nucleophiles like hydroxyl groups. rsc.org
Furthermore, the incorporation of boronic esters into polyester (B1180765) backbones through methods like ring-opening copolymerization allows for the creation of functional, degradable polymers. acs.org This approach yields amorphous materials with high glass transition temperatures and good thermal stability, which can be subsequently cross-linked through boroxine (B1236090) formation to produce self-healable elastomers. acs.org The flexibility in designing these polymers—by varying monomer composition and boron content—provides a powerful tool for developing specialized materials for applications ranging from advanced resins to nanomedicine. acs.org
The table below summarizes key research findings on how molecular modifications to polyether borate ester systems influence the resulting material properties.
| Research Area | Molecular Modification | Observed Effect on Material Properties | Potential Application |
| Polymer Electrolytes | Varying the length of the poly(ethylene glycol) (PEG) chains in a PEG-borate ester. | Influences the ionic conductivity of the electrolyte. researchgate.net | High-performance, safer lithium-ion batteries. |
| Vitrimers | Incorporating a hydroxyl functional monomer as an internal catalyst. | Significantly reduces the relaxation time of the vitrimer network. rsc.org | Rapidly processable and recyclable thermosets. |
| Functional Polyesters | Copolymerizing a boronic ester-phthalic anhydride (B1165640) with various epoxides. | Produces amorphous polyesters with high glass transition temperatures (81–224 °C) and thermal stability (285–322 °C). acs.org | Degradable plastics, thermoplastic elastomers, and nanomedicine platforms. |
| Hydrogels | Adjusting the structure of phenylboronic acid (PBA)/diol pairs. | Affects the stability and viscoelasticity of the hydrogel at physiological pH. nih.gov | Stimuli-responsive drug delivery systems and 3D cell culture scaffolds. |
This targeted approach to molecular design, where specific properties are engineered by modifying the polyether chains or the core borate structure, represents the future of advanced materials based on this class of compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tris(2-(2-ethoxyethoxy)ethyl) borate, and how can its purity be assessed?
- Methodology :
- Synthesis : Adapt esterification protocols used for structurally analogous borates. For example, tris(2,2,2-trifluoroethyl) borate is synthesized via dropwise addition of boron trifluoride to trifluoroethanol under anhydrous conditions . For this compound, substitute 2-(2-ethoxyethoxy)ethanol as the ligand. Use inert solvents like CPME (cyclopentyl methyl ether) and maintain temperatures between 80–125°C for optimal esterification .
- Purity Assessment : Employ neutralization titration to quantify boron content (target purity ≥95%) . Confirm structural integrity using B NMR (expected singlet for trigonal planar boron) and FTIR (B-O stretching ~1350–1300 cm) .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound’s structure and stability?
- Methodology :
- Spectroscopy :
- H/C NMR: Assign peaks for oligoether chains (e.g., δ 3.5–3.7 ppm for ethylene oxide protons) and boron-ester linkages .
- FTIR: Monitor B-O (1300–1350 cm) and C-O (1100–1250 cm) stretches .
- Chromatography : Use HPLC with a C18 column and acetonitrile/water mobile phase to assess hydrolytic stability. Track degradation products (e.g., free borate ions) under accelerated aging (40°C, 75% RH) .
Advanced Research Questions
Q. How does the oligoether chain in this compound influence its solvation dynamics and ion transport properties in sodium battery electrolytes?
- Methodology :
- Electrolyte Preparation : Combine with sodium salts (e.g., NaDEEP) to form solvent-in-salt (SIS) electrolytes. Optimize molar ratios (e.g., 1:3 salt:solvent) to achieve high ionic conductivity (>1 mS/cm at 25°C) .
- Transport Analysis : Perform electrochemical impedance spectroscopy (EIS) to measure conductivity. Use pulsed-field gradient NMR to quantify Na diffusion coefficients .
- Solvation Study : Employ Raman spectroscopy or X-ray absorption spectroscopy (XAS) to identify Na-O (ether) coordination, which enhances ion dissociation .
Q. What computational models are suitable for predicting the coordination behavior of this compound with alkali metal ions?
- Methodology :
- Molecular Dynamics (MD) : Simulate electrolyte systems using force fields (e.g., OPLS-AA) parameterized for boron-ester and ether groups. Calculate radial distribution functions (RDFs) to analyze Na-O interactions .
- Density Functional Theory (DFT) : Optimize geometries of borate-metal complexes. Calculate binding energies to compare coordination strengths (e.g., Na vs. K) .
Q. How can researchers resolve discrepancies in reported physicochemical properties of this compound across different studies?
- Methodology :
- Systematic Reproducibility Checks : Standardize synthesis protocols (e.g., solvent purity, reaction time) and analytical conditions (e.g., NMR referencing).
- Comparative Analysis : Compile literature data into a table (see example below) to identify outliers. Re-measure contested properties (e.g., density, viscosity) using calibrated instruments .
| Property | Study A | Study B | Current Work |
|---|---|---|---|
| Density (g/cm³) | 1.21 | 1.18 | 1.19 ± 0.01 |
| Viscosity (mPa·s) | 45 | 52 | 48 ± 2 |
| Ionic Conductivity (mS/cm) | N/A | 1.2 | 1.1 ± 0.1 |
Q. What strategies mitigate hydrolysis of this compound in aqueous or humid environments?
- Methodology :
- Stabilization Techniques : Add hydrophobic ionic liquids (e.g., [BMIM][TFSI]) to reduce water activity. Use molecular sieves or inert-atmosphere gloveboxes (<1 ppm HO) during handling .
- Kinetic Studies : Monitor hydrolysis rates via B NMR in DO. Fit data to pseudo-first-order models to derive rate constants and activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
